

# (4-octylphenyl)boronic acid CAS number and molecular formula

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## Compound of Interest

Compound Name: (4-octylphenyl)boronic Acid

Cat. No.: B135194

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## An In-depth Technical Guide to (4-octylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**(4-octylphenyl)boronic acid**, a versatile organoboron compound, has emerged as a significant building block in organic synthesis, particularly in the realm of pharmaceuticals, agrochemicals, and advanced materials. Its unique molecular structure, featuring a hydrophilic boronic acid moiety and a lipophilic octyl chain, imparts advantageous properties for various chemical transformations. This technical guide provides a comprehensive overview of **(4-octylphenyl)boronic acid**, including its chemical and physical properties, detailed synthesis protocols, applications in Suzuki-Miyaura cross-coupling reactions, and its growing importance in medicinal chemistry and liquid crystal technology.

### Introduction

**(4-octylphenyl)boronic acid**, with the CAS Number 133997-05-4 and molecular formula  $C_{14}H_{23}BO_2$ , is an aromatic boronic acid derivative.[1] The presence of the C8 alkyl chain enhances its solubility in organic solvents, a desirable characteristic for its application in various synthetic protocols.[2] This guide aims to provide a detailed resource for researchers

and professionals working with this compound, covering its synthesis, characterization, and key applications.

## Properties of (4-octylphenyl)boronic acid

A summary of the key physical and chemical properties of (4-octylphenyl)boronic acid is presented below.

Property	Value	Reference
CAS Number	133997-05-4	[1]
Molecular Formula	C <sub>14</sub> H <sub>23</sub> BO <sub>2</sub>	[1]
Molecular Weight	234.14 g/mol	[1]
Boiling Point	371.2°C at 760 mmHg	[2]
Appearance	White to off-white solid	
Solubility	Soluble in most polar organic solvents; poorly soluble in nonpolar hydrocarbons.[3] The octyl group enhances solubility in organic solvents.[2]	

## Synthesis of (4-octylphenyl)boronic acid

The synthesis of arylboronic acids, including (4-octylphenyl)boronic acid, is most commonly achieved through the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis. A general and efficient method involves the lithiation of an aryl halide followed by reaction with trimethyl borate.[4]

## Experimental Protocol: Synthesis from 1-Bromo-4-octylbenzene

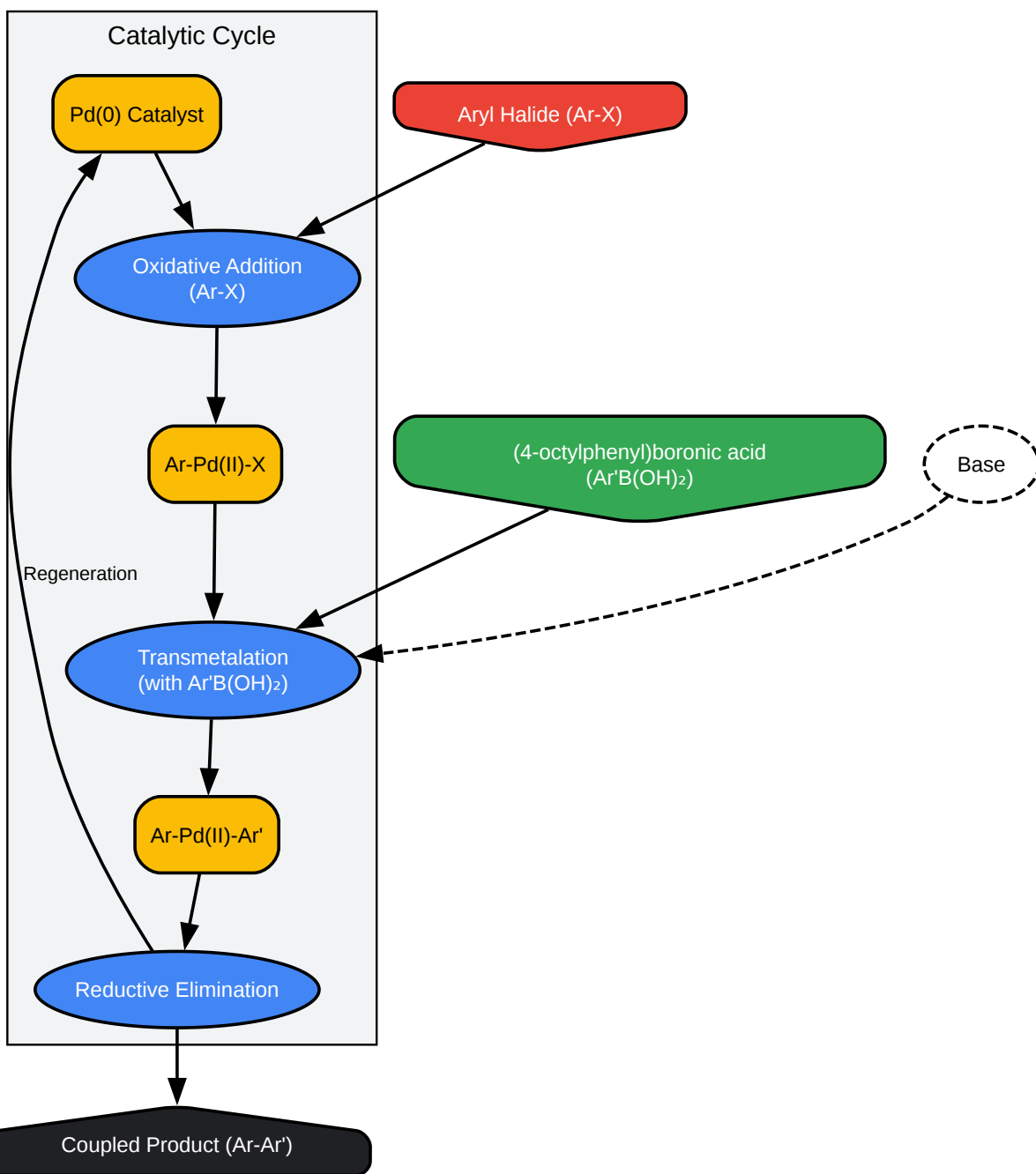
This protocol describes a typical laboratory-scale synthesis of (4-octylphenyl)boronic acid from 1-bromo-4-octylbenzene.

## Materials:

- 1-Bromo-4-octylbenzene
- n-Butyllithium (n-BuLi) in hexanes
- Trimethyl borate
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 3 N
- Diethyl ether
- Magnesium sulfate ( $\text{MgSO}_4$ ) or Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

## Procedure:

- To a solution of 1-bromo-4-octylbenzene in dry THF at  $-78\text{ }^\circ\text{C}$  under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.5 equivalents) dropwise.
- Stir the resulting mixture at  $-78\text{ }^\circ\text{C}$  for 1-2 hours.
- Slowly add trimethyl borate (1.5 equivalents) to the reaction mixture, maintaining the temperature at  $-78\text{ }^\circ\text{C}$ .
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of 3 N HCl and stir for 30 minutes.
- Extract the aqueous layer with diethyl ether (3 x 30 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **(4-octylphenyl)boronic acid** by recrystallization or column chromatography.



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